molecular formula C13H16N2O B1174843 NosR protein CAS No. 148466-43-7

NosR protein

Cat. No.: B1174843
CAS No.: 148466-43-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The NosR protein is a polytopic transmembrane regulator essential for bacterial nitrous oxide (N 2 O) respiration. Identified in the denitrification gene cluster of bacteria like Pseudomonas stutzeri , NosR is integral for the expression and function of N 2 O reductase, encoded by the nosZ gene . NosR is characterized as a novel iron-sulfur flavoprotein with redox centers positioned on opposite sides of the cytoplasmic membrane . Its proposed mechanism involves a periplasmic flavin mononucleotide (FMN) cofactor, presumably bound covalently to an invariant threonine residue, and cytoplasmic [4Fe-4S] ferredoxin-type iron-sulfur clusters, suggesting a role in electron donation or redox sensing . Research applications for NosR include the study of bacterial denitrification pathways, greenhouse gas (N 2 O) mitigation strategies, and the molecular mechanisms of complex metalloenzyme regulation . Mutational studies demonstrate that while certain NosR derivatives allow for the synthesis of NosZ, they lead to a complete loss of in vivo N 2 O respiration, underscoring its critical role beyond gene expression . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

148466-43-7

Molecular Formula

C13H16N2O

Synonyms

NosR protein

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Nosr

Cotranscription and Transcriptional Units involving nosR

The genetic organization and transcriptional units encompassing the nosR gene vary among different bacterial species, particularly within the context of denitrification gene clusters. These variations reflect diverse regulatory strategies governing the expression of nitrous oxide reductase (nosZ) and its associated maturation factors.

In Pseudomonas stutzeri, the nos genes are organized into distinct transcriptional units. Research indicates that nosR is transcribed as a monocistronic mRNA. Similarly, the downstream nosZ gene, encoding the catalytic subunit of nitrous oxide reductase, also forms a monocistronic transcriptional unit. asm.orgnih.gov In addition to these, a separate operon, known as the nosD operon, contains genes involved in the biosynthesis and insertion of copper cofactors into NosZ, including nosD, nosF, nosY, nosL, and tatE. nih.govnih.govasm.org The expression of both the monocistronic nosZ and the nosDFYLtatE operon is dependent on the NosR protein, indicating that NosR functions as a transcriptional activator for these downstream genes despite not being cotranscribed with them in this organism. asm.orgnih.govnih.govnih.govasm.org

Contrastingly, in Pseudomonas aeruginosa, the nosR gene is part of a larger pentacistronic operon that includes nosZ, nosD, nosF, and nosY (nosRZDFY). asm.orgnih.gov While NosR is not strictly essential for nosZ transcription in P. aeruginosa, its presence significantly influences the promoter activity of the operon. asm.orgnih.gov

Studies in Bradyrhizobium ottawaense suggest that the transcription of the nosRZDFYLX gene cluster primarily originates from a promoter located upstream of nosR. frontiersin.orgresearchgate.net This transcriptional architecture implies a potential cotranscription of these genes as a single unit or a strong regulatory linkage initiating from the nosR locus.

In Marinobacter hydrocarbonoclasticus, the nos gene cluster is arranged as nosRZDFYL. peerj.com The close proximity and organization of these genes suggest they may be transcribed together as a single transcriptional unit. Experimental evidence, such as RT-PCR amplification of intergenic regions, supports the hypothesis of cotranscription for this cluster. peerj.com

The transcriptional regulation of nosR itself is often linked to environmental signals, particularly low oxygen tension and the presence of nitrogen oxides like nitric oxide (NO). frontiersin.orgasm.org In P. stutzeri, nosR expression is activated by the transcription factor DnrD, a member of the Crp-Fnr family of regulators, in response to NO. asm.orgnih.govnih.govasm.orgasm.org This establishes a regulatory cascade where NO sensed by DnrD leads to the activation of nosR expression, and the resulting this compound then activates the transcription of nosZ and the nosD operon, coordinating the synthesis of the complete N₂O respiration machinery. nih.govnih.govasm.org

The presence of accessory genes, such as nosX, which encodes a flavinyltransferase required for the maturation of NosR in some organisms, can also influence the transcriptional landscape of the nos region and may be cotranscribed with other nos genes in certain species. pnas.org

The diverse transcriptional organizations observed for nosR and surrounding genes highlight the complexity and adaptability of denitrification pathways in different bacteria, allowing for fine-tuned regulation of N₂O respiration in response to specific environmental cues.

Summary of Transcriptional Units involving nosR in Selected Organisms

OrganismProposed Transcriptional Units involving nos genesNotes
Pseudomonas stutzerimonocistronic nosR, monocistronic nosZ, nosDFYLtatE operonNosR activates nosZ and nosDFYLtatE expression. asm.orgnih.govnih.govnih.govasm.org
Pseudomonas aeruginosanosRZDFY operonNosR influences operon promoter activity. asm.orgnih.gov
Bradyrhizobium ottawaensePrimarily initiated from upstream of nosR (nosRZDFYLX)Suggests potential cotranscription or strong linkage. frontiersin.orgresearchgate.net
Marinobacter hydrocarbonoclasticusnosRZDFYL operon (suggested by organization and RT-PCR)Organization suggests single unit transcription. peerj.com

Molecular Architecture and Cofactor Association of Nosr Protein

Domain Organization and Predicted Topology

NosR is organized into several domains, including transmembrane helices that anchor it to the cytoplasmic membrane, a periplasmic domain, and a cytoplasmic domain nih.govmicrobiologyresearch.org. Early analyses suggested a higher number of transmembrane elements, but current data indicate a core of five transmembrane helices nih.gov. The protein undergoes processing, including the cleavage of a signal peptide, which includes the first transmembrane helix (TM1), resulting in a mature protein with five transmembrane helices nih.gov. The N-terminal hydrophilic domain is located in the periplasm, while the C-terminal domain resides in the cytoplasm nih.govmicrobiologyresearch.org.

Interactive Table 1: Predicted Domain Organization of NosR Protein (Based on Pseudomonas stutzeri)

DomainLocationApproximate Size (Amino Acids)Key Features
N-terminal HydrophilicPeriplasm~390FMN binding
Hydrophobic CoreCytoplasmic MembraneFive Transmembrane HelicesAnchoring
C-terminalCytoplasmVariableIron-Sulfur Cluster binding (Polyferredoxin-like)

Note: Sizes are approximate and based on Pseudomonas stutzeri NosR nih.gov.

NosR is classified as a polytopic integral membrane protein nih.govmicrobiologyresearch.orgasm.org. Hydropathy analysis initially suggested at least seven membrane-spanning segments asm.orgnih.gov. However, more recent evidence indicates a transmembrane core composed of five helices nih.gov. These hydrophobic segments are crucial for embedding NosR within the lipid bilayer of the cytoplasmic membrane nih.govwikipedia.org. The association of transmembrane helices is a fundamental aspect of membrane protein folding and assembly, driven by factors including hydrophobic interactions and the formation of native contacts plos.orgmdpi.com. The presence and arrangement of these helices dictate the protein's orientation and its ability to position its soluble domains and associated cofactors on opposite sides of the membrane nih.govnih.gov.

Interactive Table 2: Predicted Transmembrane Helices in Mature NosR (Pseudomonas stutzeri)

Transmembrane HelixPredicted Location in Mature Protein
TM2Following the periplasmic domain nih.gov
TM3Within the hydrophobic core researchgate.net
TM4Within the hydrophobic core nih.govresearchgate.net
TM5Within the hydrophobic core researchgate.net
TM6Within the hydrophobic core nih.govresearchgate.net

Note: TM1 is part of the cleaved signal peptide nih.gov.

The C-terminal region of NosR constitutes the cytoplasmic domain microbiologyresearch.orgnih.govasm.orgmicrobiologyresearch.org. This domain is characterized by the presence of conserved cysteine patterns, which are indicative of metal-binding centers nih.govnih.gov. Specifically, the cytoplasmic domain binds iron-sulfur clusters, a crucial type of redox cofactor microbiologyresearch.orgnih.govnih.govmicrobiologyresearch.org. Deletion of the C-terminal parts beyond TM2 can lead to a loss of N₂O respiration, highlighting the importance of this domain for NosR function nih.gov.

Redox Cofactors and Their Localization

NosR is an iron-sulfur flavoprotein, meaning it contains both flavin and iron-sulfur cofactors nih.govnih.govasm.org. These redox centers are strategically positioned within the protein's structure, located on opposite sides of the cytoplasmic membrane, facilitating electron transfer processes nih.govnih.gov.

Interactive Table 3: Redox Cofactors Associated with this compound

CofactorTypeLocalization within NosR
Flavin Mononucleotide (FMN)FlavinPeriplasmic Domain
Iron-Sulfur ClustersMetal ClusterCytoplasmic Domain

Flavin mononucleotide (FMN) is a key redox cofactor bound to the periplasmic domain of NosR nih.govmicrobiologyresearch.orgnih.govasm.orgnih.govasm.orgasm.orgnih.govmicrobiologyresearch.orgresearchgate.net. The binding of FMN to NosR is notable because it is covalently attached nih.govmicrobiologyresearch.orgnih.govmicrobiologyresearch.orgresearchgate.netresearchgate.netplos.orgacs.orgresearchgate.net. This covalent linkage is typically a phosphoester bond between the phosphate (B84403) group of FMN and a specific threonine residue within a conserved sequence motif in the protein frontiersin.orgresearchgate.netresearchgate.netplos.orgacs.orgresearchgate.net. In Pseudomonas stutzeri, this covalent binding is suggested to occur at an invariant threonine residue, specifically T163 nih.gov. This type of covalent flavinylation is relatively rare and is also observed in other bacterial respiratory enzymes involved in electron transfer frontiersin.orgresearchgate.netplos.orgacs.orgresearchgate.net. The covalent attachment is thought to be catalyzed by a flavin transferase, such as ApbE (sometimes referred to as NosX in some organisms), which uses FAD as a substrate researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net. The periplasmic localization of the FMN-binding domain with its covalently bound cofactor may be important to prevent cofactor loss to the external environment plos.orgresearchgate.net.

The cytoplasmic domain of NosR is associated with iron-sulfur clusters nih.govmicrobiologyresearch.orgnih.govasm.orgnih.govasm.orgmicrobiologyresearch.orgresearchgate.netpnas.org. Specifically, NosR contains conserved cysteine patterns in its C-terminal region that are characteristic of [4Fe-4S] clusters nih.govnih.govasm.org. Biochemical analysis of purified NosR has confirmed the presence of iron and acid-labile sulfur, consistent with the presence of [4Fe-4S] clusters asm.org. Studies suggest that NosR contains two [4Fe-4S] clusters in its cytoplasmic domain microbiologyresearch.orgresearchgate.netmicrobiologyresearch.orgpnas.org. These clusters are a common type of iron-sulfur center found in ferredoxins and other proteins involved in electron transfer, typically coordinated by four cysteine residues ebi.ac.ukwikipedia.org. The C-terminal region of NosR shows sequence similarity to the cysteine clusters found in bacterial-type ferredoxins, suggesting a polyferredoxin-like structure nih.govasm.orgnih.gov. Polyferredoxins are proteins containing multiple iron-sulfur clusters, often arranged in tandem repeats of ferredoxin-like domains nih.gov. These iron-sulfur clusters in the cytoplasmic domain are crucial redox centers likely involved in the electron transfer pathway mediated by NosR nih.govnih.govresearchgate.net.

Interactive Table 4: Characteristics of Iron-Sulfur Clusters in NosR

FeatureDescription
Cluster Type[4Fe-4S]
Number of ClustersTwo (suggested)
LocalizationCytoplasmic Domain
CoordinationPrimarily via conserved cysteine residues
Structural FeaturePolyferredoxin-like structure in C-terminus

Compound Names and PubChem CIDs

Biochemical Roles and Catalytic Contributions of Nosr

Function as an Electron Donor for N₂O Reduction in vivo

NosR is integral to the electron transport chain that facilitates the reduction of N₂O to dinitrogen gas (N₂), a reaction catalyzed by the periplasmic copper enzyme, nitrous oxide reductase (NosZ). nih.govnih.gov While NosZ purified from backgrounds with defective NosR can still exhibit catalytic activity in vitro, NosR is indispensable for sustaining cellular NosZ activity and whole-cell N₂O respiration in vivo. nih.govasm.org

NosR serves as an electron donor for N₂O reduction. pnas.orgresearchgate.net The precise pathway for electron transfer from NosR to NosZ is a subject of ongoing investigation. Evidence suggests that the deletion of the flavin-binding domain of NosR results in the phenotype of an electron donor mutant, where a catalytically active NosZ enzyme is produced, but the cells lose the ability to reduce N₂O. asm.orgnih.gov This highlights the essential role of this domain in the electron transfer process.

The transfer of electrons to NosZ may occur directly or through an intermediate carrier. asm.orgnih.gov Potential intermediates that have been suggested include copper proteins or c-type cytochromes. asm.orgnih.gov The necessity for such an intermediate could explain why co-expression of nosR, nosZ, and the nosD operon in a non-denitrifying bacterium like Pseudomonas putida results in an active NosZ enzyme but no whole-cell N₂O-reducing activity. asm.org An alternative electron donation pathway may also exist, potentially involving a quinol-NosX oxidoreductase system that runs parallel to a pathway involving the cytochrome bc₁ complex, cytochrome c₅₅₀, and pseudoazurin. researchgate.netuea.ac.uk

In Pseudomonas aeruginosa, interactomics studies have revealed that NosR is part of a larger protein network, acting as a core assembly platform. nih.gov In this complex, NosR directly links to the periplasmic nitrous oxide reductase, NosZ, facilitating the necessary interaction for electron transfer. nih.gov

Beyond its role in transcription, NosR has a distinct redox function targeted at the mature NosZ enzyme. asm.orgnih.gov This function is critical for supporting in vivo N₂O respiration. nih.govasm.org NosR is an iron-sulfur flavoprotein, possessing redox centers—specifically a flavin cofactor in the periplasmic domain and iron-sulfur clusters in the cytoplasmic domain—which are fundamental to its activity. nih.govasm.orgasm.org

The activation process involves electron transfer, which is essential for maintaining the catalytic competence of NosZ during turnover. uea.ac.uk The protein NosX, another periplasmic flavoprotein, may work in conjunction with NosR. It has been proposed that NosR and NosX are involved in N₂O reduction in vivo by altering the state of the catalytic CuZ site of NosZ during the reaction cycle, thereby sustaining its activity. uea.ac.uk This suggests a dynamic redox interplay between NosR, possibly NosX, and NosZ that is crucial for efficient catalysis.

Role in NosZ Synthesis and Activity

NosR plays a dual role, acting not only in the catalytic process of electron donation but also at the genetic level to ensure the synthesis of a functional NosZ enzyme. asm.org

NosR is essential for the expression of the nosZ gene, which encodes the nitrous oxide reductase. asm.orgnih.gov In the absence of NosR, nosZ mRNA is not detected, leading to a complete loss of NosZ synthesis. asm.org This regulatory function is a prerequisite for N₂O respiration. asm.org Even significantly truncated or modified versions of the NosR protein can still provide this transcriptional activation function, indicating that specific domains are responsible for this role. asm.org Specifically, experimental evidence suggests that only the periplasmic flavin-containing domain is necessary for nosZ expression. researchgate.net

The regulatory cascade often begins with the detection of nitric oxide (NO), a key signal for the expression of denitrification genes. nih.govnih.gov This signal is processed by the DnrD regulator, a member of the Crp-Fnr family. nih.gov Activated DnrD then induces the expression of nosR. nih.gov Subsequently, NosR activates the transcription of both the nosZ gene and the nosD operon, which is involved in the maturation of NosZ. asm.orgresearchgate.netnih.gov This creates a clear signal transduction pathway: NO → DnrD → NosR → nosZ/nosD. nih.gov

While NosR is critical for NosZ activity, it does not appear to be directly involved in the primary assembly or biosynthesis of the NosZ metal centers, Cuₐ and Cuₙ. asm.org These functions are primarily handled by the components encoded by the nosD operon. asm.org However, the integrity of NosR is crucial for the proper functioning and spectral properties of the catalytic Cuₙ center. nih.govasm.org

The table below summarizes the effects of various modifications to the this compound in Pseudomonas stutzeri on N₂O reduction and NosZ properties.

NosR DerivativeModificationEffect on Whole-Cell N₂O ReductionEffect on Purified NosZ
Wild-Type None100% activityStandard catalytic activity and spectral properties.
Flavin-domain deletion Deletion of the periplasmic flavin-binding domain.No activity.Catalytically active in vitro.
C-terminal truncation Deletion of the C-terminal half of the protein.No activity.Altered Cuₙ center observed spectrally.
CX₃CP (TM4) modification Cysteine residues in the CGWLCP motif after transmembrane helix 4 replaced with valine.No activity.Catalytically active in vitro.
CX₃CP (TM6) modification Cysteine residues in the CX₃CP motif after transmembrane helix 6 replaced with valine.~35% of wild-type activity.Altered Cuₙ center observed spectrally.

This table is generated based on data reported in research on NosR functional domains. asm.org

Indirect Effects on Denitrification Metabolism

The influence of NosR extends beyond the NosZ system, positioning it as a key organizational component within the broader denitrification apparatus. In P. aeruginosa, genetic and membrane interactomics studies have revealed that NosR, along with the nitric oxide reductase (NorBC), forms the core of a large protein complex or "metabolon". nih.gov

Protein Maturation and Post Translational Modification of Nosr

Flavinylation Process and Enzymology

Flavinylation is the post-translational covalent attachment of a flavin moiety, such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD), to a protein. nih.gov In the case of NosR, this irreversible modification is catalyzed by a specific class of enzymes known as flavin transferases. researchgate.netrug.nl This enzymatic process is fundamental for the proper functioning of various bacterial proteins involved in critical respiratory and metabolic pathways. rug.nl The attachment of the flavin cofactor enables NosR to participate in extracytosolic electron transfer processes required for nitrous oxide respiration. nih.govresearchgate.net The prevailing understanding is that this covalent modification prevents the diffusion and loss of the flavin cofactor in the extracytosolic space. nih.gov

The covalent flavinylation of NosR is mediated by enzymes belonging to the ApbE family of flavin transferases. researchgate.netnih.gov These are unique, often membrane-bound enzymes that catalyze the attachment of a flavin cofactor to specific target proteins. rug.nl In many organisms, a periplasmic protein named NosX, itself a member of the ApbE family, is essential for the maturation of NosR. researchgate.net The deletion of the nosX gene has been shown to abolish N₂O respiration, a phenotype identical to that observed upon deletion of the nosR gene, highlighting its critical role in the flavinylation process. researchgate.net

Interestingly, some bacteria, such as Pseudomonas stutzeri, lack a nosX gene but still perform N₂O respiration. researchgate.net In these cases, another protein from the ApbE family serves as the flavin donor for NosR maturation. researchgate.net This demonstrates a functional redundancy within the ApbE family, ensuring the vital post-translational modification of NosR. researchgate.net ApbE proteins are widespread, with genomic analyses indicating their presence in approximately 50% of bacteria, suggesting that flavinylation is a common and crucial modification for a diverse range of extracytosolic redox systems. nih.gov

Key Proteins in NosR Flavinylation
Protein FamilyExampleFunctionCellular LocationReferences
ApbE Flavin TransferaseNosXCatalyzes the covalent attachment of a flavin cofactor to NosR.Periplasmic researchgate.net
ApbE Flavin TransferaseApbE (in P. stutzeri)Serves as the flavin donor for NosR maturation in organisms lacking NosX.Membrane-associated researchgate.netrug.nl

The flavin transfer reaction catalyzed by ApbE enzymes is highly specific. The enzyme utilizes FAD as the donor substrate to covalently attach the FMN moiety to the target protein. rug.nlresearchgate.netresearchgate.net The reaction does not proceed with FMN as the direct substrate. researchgate.net This process, which is analogous to phosphorylation, is dependent on the presence of magnesium ions (Mg²⁺). researchgate.netrug.nl

ApbE family proteins recognize a specific, albeit somewhat degenerate, sequence motif on their target proteins. rug.nlnih.gov This ensures the precise attachment of the flavin cofactor to the correct location. The conserved motif is often described as [S/T]GA[S/T] or DgxtsAT/S, where the flavin is attached to the serine (S) or threonine (T) residue. nih.govnih.gov The reaction results in the formation of a stable phosphoester bond between the phosphate (B84403) group of FMN and the hydroxyl group of the target threonine or serine residue. nih.govnih.gov

Characteristics of the ApbE-Mediated Flavin Transfer Reaction
ParameterDescriptionReferences
EnzymeApbE family flavin transferase rug.nlnih.gov
Flavin Donor SubstrateFlavin adenine dinucleotide (FAD) rug.nlresearchgate.net
Transferred MoietyFlavin mononucleotide (FMN) rug.nlresearchgate.net
CofactorMagnesium (Mg²⁺) researchgate.net
Target MotifConserved sequence such as [S/T]GA[S/T] nih.gov
Resulting BondPhosphoester linkage nih.govnih.gov

The covalent attachment of the FMN cofactor to NosR occurs at a specific amino acid residue within its periplasmic domain. nih.gov Biochemical and structural studies have demonstrated that the flavinylation of NosR occurs on a threonine residue. researchgate.net This linkage forms a threonyl phosphoester bond, which connects the FMN cofactor to the polypeptide chain. nih.gov This specific type of covalent bond, where the linkage is through the phosphate group of FMN rather than its isoalloxazine ring, is a distinguishing feature of proteins matured by ApbE flavin transferases. nih.govnih.gov The flavin-binding region of NosR has been broadly mapped to a section of its periplasmic domain, encompassing amino acids 80 to 180. nih.gov The specific threonine residue targeted by the flavin transferase is located within a conserved sequence motif recognized by the ApbE enzyme. nih.govnih.gov

Nosr Within the Denitrification Protein Network

Interaction with Nitrous Oxide Reductase (NosZ)

NosR is essential for the function of Nitrous Oxide Reductase (NosZ), the enzyme that catalyzes the final step of denitrification, the reduction of N₂O to N₂ asm.orgmdpi.comnih.gov. While NosZ itself is typically a periplasmic homodimeric protein containing copper centers, NosR, as a membrane-bound protein, is thought to be involved in electron donation to NosZ in vivo mdpi.comnih.govpnas.orgresearchgate.net. Studies have shown that the periplasmic domain of NosR is essential for NosZ function asm.orgnih.govasm.org. Genetic manipulations of nosR have demonstrated that while NosZ synthesis may still occur, the loss of N₂O respiration is observed upon deletion or modification of certain NosR domains, highlighting its importance for in vivo activity asm.orgnih.gov. In Pseudomonas aeruginosa, NosZ is linked to the membrane-localized denitrification supercomplex specifically via NosR asm.orgnih.gov.

Association with NosZ Maturation Factors (NosDFY, NosL)

The maturation of functional NosZ is a complex process requiring several accessory proteins, including NosDFY and NosL, which are often encoded within the same nos gene cluster as nosR and nosZ mdpi.compnas.orgresearchgate.netnih.govasm.org. NosDFY forms an ABC transporter complex involved in the delivery of sulfur for the CuZ site assembly in NosZ pnas.orgresearchgate.netnih.govasm.org. NosL is a copper chaperone that binds and delivers copper to apo-NosZ pnas.orgresearchgate.netnih.govasm.org. While NosR has been previously implied to be involved in metal site biogenesis, some studies suggest its primary role is in electron transfer rather than being indispensable for the maturation of NosZ copper sites, a function more strictly attributed to NosL and NosDFY pnas.org. However, the genes encoding NosZ, NosDFY, NosL, and NosR often exhibit similar phenotypes in mutant analyses, indicating their interconnected roles in nitrous oxide reduction asm.org. NosDFY and NosL are part of the denitrification protein network and are found to be attached to the core membrane-anchored complex that includes NosR asm.orgnih.gov.

Involvement in Broader Denitrification Supercomplexes

Recent research, particularly in Pseudomonas aeruginosa, indicates that NosR is a constituent of broader transmembrane protein scaffolds or supercomplexes that facilitate the entire denitrification reaction cascade asm.orgnih.govnih.govresearchgate.net. These studies, utilizing membrane interactomics and electron microscopy, have shown that integral membrane proteins like NorBC (nitric oxide reductase) and NosR form a core assembly platform asm.orgnih.govnih.gov. This platform serves to bind other denitrification enzymes, including nitrate (B79036) reductase (NarGHI), nitrite (B80452) reductase (NirS, often via its maturation factor NirF), and nitrous oxide reductase (NosZ), to the membrane asm.orgnih.govnih.gov. The interaction between NosZ and this supercomplex appears to be principally mediated by NosR nih.gov. This suggests that NosR plays a structural as well as a functional role in organizing the denitrification machinery within the membrane.

Potential Interactions with Other Reductases (e.g., NorBC)

Within the proposed denitrification supercomplexes, NosR has been shown to interact with other reductases in the pathway, notably the nitric oxide reductase NorBC asm.orgnih.govnih.govresearchgate.net. NorBC, a membrane-bound enzyme, catalyzes the reduction of nitric oxide (NO) to nitrous oxide (N₂O) nih.govresearchgate.net. Interactomic studies in P. aeruginosa have identified NosR as a strong interaction partner for both NorB and NorC asm.orgnih.gov. This interaction is significant as NorBC, along with NosR, forms the core membrane-localized assembly platform for the denitrification network asm.orgnih.gov. While NosZ is primarily linked to this platform via NosR, the direct interaction between NosR and NorBC suggests a close functional and structural relationship between the terminal steps of the denitrification pathway within these supermolecular assemblies.

Data Table: Key Interactions and Associations of NosR

Interaction PartnerType of Interaction/AssociationOrganism(s) Studied (Examples)Relevant Section
Nitrous Oxide Reductase (NosZ)Electron donation, essential for in vivo function, physical linkage in supercomplexesP. stutzeri, P. aeruginosa, B. diazoefficiens6.1, 6.3
NosZ Maturation Factors (NosDFY)Association within the nos gene cluster, interconnected function in N₂O reduction, part of the supercomplex platformP. stutzeri, B. diazoefficiens, P. aeruginosa6.2, 6.3
NosZ Maturation Factor (NosL)Association within the nos gene cluster, interconnected function in N₂O reduction, part of the supercomplex platformP. stutzeri, B. diazoefficiens, P. aeruginosa6.2, 6.3
Nitric Oxide Reductase (NorBC)Forms core membrane assembly platform for denitrification supercomplexP. aeruginosa6.3, 6.4
Nitrate Reductase (NarGHI)Bound to the NorBC-NosR platform in supercomplexesP. aeruginosa6.3
Nitrite Reductase (NirS)Bound to the NorBC-NosR platform (via NirF) in supercomplexesP. aeruginosa6.3

Phylogenetic Distribution and Comparative Genomics of Nosr

Conservation of nosR across N2O-Respiring Bacteria

The nosR gene is consistently found in the nos gene cluster of bacteria capable of N₂O respiration, highlighting its essential role in this metabolic process. asm.orgnih.gov While nosZ (encoding N₂O reductase) is found in nearly every N₂O-reducing prokaryote, the distribution of nosR, nosX, and other nos genes like nosC, nosG, and nosH tends to follow taxonomic lines. scispace.com This suggests a conserved core function for NosR in N₂O respiration across diverse bacterial lineages.

Phylogenetic Analysis of NosR Homologs

Phylogenetic analysis of protein homologs, including NosR, involves comparing sequences to infer evolutionary relationships. nih.govprotocols.io Proteins with similar sequences are presumed to share a common ancestor. nih.gov Studies involving comparative bioinformatics have noted structural similarity between parts of NosR and bacterial flavin mononucleotide (FMN)-binding protein domains. asm.orgnih.gov While specific detailed phylogenetic trees focusing solely on NosR homologs across a broad range of N₂O-respiring bacteria were not extensively detailed in the search results, the consistent presence of nosR in these organisms indicates a shared evolutionary origin for this component of the N₂O respiration machinery. asm.orgnih.gov The classification of NosZ enzymes and their corresponding nos gene clusters into clade I and clade II based on phylogenetic analyses also implies distinct evolutionary trajectories within the N₂O respiration pathway, which would likely extend to associated proteins like NosR. nih.govtudelft.nl

Methodological Approaches in Nosr Research

Genetic Manipulation Techniques

Genetic manipulation has been instrumental in elucidating the function of the NosR protein. These techniques allow researchers to systematically alter the nosR gene and observe the resulting effects on the organism's ability to respire nitrous oxide, providing critical insights into the protein's role and functional domains.

Mutagenesis (e.g., Tn5 insertions, Deletion Mutants)

Early research into the function of NosR relied heavily on mutagenesis, particularly through the use of transposon Tn5 insertions. The insertion of Tn5 into the nosR gene disrupts its coding sequence, creating a null mutant. Studies on Pseudomonas stutzeri demonstrated that nosR::Tn5 mutants are incapable of utilizing nitrous oxide as an electron acceptor, a phenotype that directly pointed to NosR's essential role in nitrous oxide respiration. This initial identification was crucial for isolating the nosR gene and characterizing it as a regulatory element necessary for the expression of nitrous oxide reductase, the enzyme encoded by nosZ.

Following the initial identification with transposon mutagenesis, more targeted approaches, such as the creation of deletion mutants, have been employed. By specifically deleting portions of or the entire nosR gene, researchers can create clean genetic backgrounds to study the protein's function without the potential for polar effects from transposon insertions. These deletion mutants have been fundamental in complementation studies to verify the function of recombinant NosR proteins and their various modified forms.

Recombinant Protein Expression and Complementation Studies

To dissect the specific functions of different domains of the this compound, researchers have utilized recombinant protein expression systems. The nosR gene and its modified versions are cloned into expression vectors, which are then introduced into a nosR null mutant, such as the MK418 nosR::Tn5 strain of P. stutzeri. The ability of the expressed recombinant this compound to restore nitrous oxide respiration in the mutant strain is then assessed. This process, known as complementation, is a powerful tool to confirm that the recombinant protein is functional and to study the impact of specific mutations.

Through this approach, various recombinant NosR derivatives have been constructed to investigate the importance of conserved motifs. For instance, modifications to the C-terminal cysteine clusters, predicted to be iron-sulfur centers, and deletions of the periplasmic domain have been created. While all tested recombinant NosR proteins allowed for the synthesis of the NosZ enzyme, specific modifications led to a loss of in vivo nitrous oxide respiration, indicating that NosR has functions beyond simply enabling nosZ expression. These studies have revealed that both the N-terminal and C-terminal domains of NosR are required for its full functionality.

Construct Modification Effect on NosZ Synthesis Effect on N2O Respiration
NosRaInternal deletion in the periplasmic domainOverexpressionLost
NosRbTruncated, lacking most of the periplasmic domainOverexpressionLost
NosRcTruncated, lacking C-terminal parts beyond TM2OverexpressionLost
Cys-motif mutantModification of cysteine residues in the CGWLCP motifSynthesis allowedLost

Transcriptional Fusions and Reporter Assays (e.g., lacZ fusions)

To understand how NosR influences the expression of other genes involved in nitrous oxide respiration, particularly nosZ, researchers have employed transcriptional fusions with reporter genes like lacZ. In this technique, the promoter region of a target gene (e.g., nosZ) is fused to the coding sequence of a reporter gene whose product is easily measurable. The resulting construct is introduced into the bacterium, and the activity of the reporter enzyme (e.g., β-galactosidase from lacZ) serves as a proxy for the transcriptional activity of the target gene's promoter.

In studies of Pseudomonas aeruginosa, promoter assays using transcriptional fusions to lacZ revealed that the structural gene for nitrous oxide reductase, nosZ, is transcribed together with the upstream nosR gene. This indicates that they can be part of the same operon. Furthermore, in Bradyrhizobium japonicum, a PnosZ-lacZ fusion was used to demonstrate that maximal expression of nosZ requires both low oxygen conditions and the presence of nitrate (B79036). These reporter assays have been critical in defining the regulatory role of NosR and other factors in the expression of the denitrification machinery.

Protein Purification and Biochemical Characterization

The biochemical properties of NosR, a membrane-integral protein, have been investigated through its purification and subsequent characterization. These studies have been essential for understanding its cofactor content and enzymatic nature.

Membrane Protein Solubilization and Purification Strategies

Due to its nature as a polytopic membrane protein, the purification of NosR presents significant challenges. The protein must first be extracted from the cell membrane through solubilization. This is typically achieved using detergents that disrupt the lipid bilayer and form micelles around the hydrophobic transmembrane domains of the protein. In the case of NosR from P. stutzeri, Triton X-100 has been successfully used to solubilize a His-tagged version of the protein from the cell membrane.

Once solubilized, the protein can be purified using a combination of chromatographic techniques. For His-tagged NosR, affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) matrix is a key step. This is often followed by other methods, such as ion-exchange chromatography, to remove contaminating proteins. The entire purification process for NosR is typically performed under anaerobic conditions to preserve the integrity of its oxygen-sensitive cofactors.

Spectroscopic Analysis for Cofactor Characterization

Spectroscopic techniques are vital for identifying and characterizing the cofactors associated with a protein. For NosR, these methods have been crucial in revealing its identity as an iron-sulfur flavoprotein.

Electronic absorption spectroscopy of purified NosR has shown a complex spectrum with a prominent peak around 407 nm and shoulders at approximately 435 and 465 nm. This spectral signature is indicative of the presence of both a flavin cofactor and iron-sulfur clusters. The yellow color of purified NosR solutions further supports the presence of these cofactors. Upon reduction with dithionite, the absorbance decreases, which is a characteristic feature of redox-active proteins.

Further analysis has confirmed the presence of these cofactors. Atomic absorption spectroscopy determined an iron content of up to 7.9 atoms per molecule of NosR, which is consistent with the presence of two [4Fe-4S] clusters, as suggested by the protein's amino acid sequence. A qualitative assay also confirmed the presence of acid-labile sulfur, a hallmark of iron-sulfur proteins. The flavin cofactor is believed to be covalently bound to a conserved threonine residue within the periplasmic domain of NosR.

Spectroscopic/Analytical Method Finding Interpretation
Electronic Absorption SpectroscopyProminent peak at 407 nm with shoulders at 435 and 465 nm.Composite spectrum of flavin and Fe-S absorption.
Atomic Absorption SpectroscopyUp to 7.9 iron atoms per NosR molecule.Presence of two [4Fe-4S] clusters.
Qualitative Sulfur AssayPresence of acid-labile sulfur.Confirms NosR is an iron-sulfur protein.
UV Light FluorescencePurified protein fluoresces.Indicates the presence of a flavin cofactor.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique used to study proteins that contain chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible region. In the case of NosR, this method is particularly informative due to the presence of a flavin cofactor and iron-sulfur clusters, both of which have distinct spectral signatures.

Solutions of purified this compound are characteristically yellow and exhibit a complex absorption spectrum in the 350 to 500 nm range. This complexity arises from the overlapping absorbance of the different redox centers within the protein. A prominent peak is typically observed around 407 nm, with shoulders at approximately 435 and 465 nm. These features are indicative of a flavoprotein. The addition of a reducing agent like dithionite causes a decrease in absorbance in this region, which is a characteristic behavior of flavoproteins upon reduction. The spectrum of the oxidized protein does not show features indicative of heme groups.

The periplasmic domain of NosR, which can be expressed and purified independently, also displays the characteristic absorbance maxima around 375 and 450 nm, further confirming the presence of a flavin cofactor. This flavin is believed to be covalently attached to a conserved threonine residue within the periplasmic domain.

Alterations in the this compound, achieved through genetic manipulation, can lead to changes in the spectral properties of the related NosZ (nitrous oxide reductase) protein. For instance, certain modifications in NosR can result in a NosZ protein with a more pronounced absorption peak around 637 nm. This demonstrates that UV-Visible spectroscopy can be used not only to study NosR directly but also to investigate the downstream effects of NosR modifications on the assembly and structure of the enzyme it regulates.

Table 1: UV-Visible Absorption Maxima for NosR and Related Moieties

Sample Condition Peak 1 (nm) Shoulder 1 (nm) Shoulder 2 (nm)
Purified NosR-His6 As isolated 407 435 465
Purified NosR-His6 Reduced with dithionite Decreased absorbance Decreased absorbance Decreased absorbance
Periplasmic domain of NosR As isolated ~375 ~450 -
NosZ from specific NosR mutants As isolated - - Peak at ~637

Electron Paramagnetic Resonance (EPR) Spectroscopy (Inferred)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying metalloproteins, especially those containing iron-sulfur clusters. Although specific EPR studies focused solely on NosR are not extensively detailed in the available literature, the presence of [4Fe-4S] clusters in its C-terminal domain makes EPR an indispensable tool for its characterization. Based on studies of other iron-sulfur proteins, the application and expected outcomes of EPR spectroscopy on NosR can be inferred.

The C-terminus of NosR contains cysteine motifs characteristic of ferredoxins, which are known to coordinate iron-sulfur clusters. These clusters are paramagnetic in specific oxidation states and will, therefore, give rise to a distinct EPR signal. For a [4Fe-4S] cluster, the net spin of the cluster depends on its oxidation state. In the reduced state, [4Fe-4S]¹⁺, the cluster typically has a spin of S=1/2 and exhibits a characteristic EPR spectrum at low temperatures (typically below 30 K). The spectrum is usually rhombic, with three different g-values (gₓ, gᵧ, g₂) that are sensitive to the geometry and ligand environment of the cluster.

By analyzing the g-values, line shapes, and relaxation properties of the EPR signal, detailed information about the electronic structure and the environment of the iron-sulfur clusters in NosR can be obtained. Furthermore, EPR can be used to study redox titrations of the protein to determine the reduction potentials of the iron-sulfur clusters. It can also be employed to investigate interactions between the iron-sulfur clusters and other paramagnetic centers or substrates. Given that NosR is a transmembrane protein involved in electron transfer, EPR would be a critical technique to probe the mechanism of electron flow through its redox cofactors.

Transcriptomic and Proteomic Methodologies

The study of NosR at the level of gene and protein expression is crucial for understanding its regulatory role in nitrous oxide respiration. A variety of transcriptomic and proteomic techniques have been employed to investigate the expression of the nosR gene and the subsequent synthesis of the this compound, as well as its impact on the expression of other genes in the denitrification pathway.

Northern Blot Analysis

Northern blot analysis is a technique used to detect and quantify specific RNA molecules in a sample. This method has been instrumental in studying the transcription of the nosR gene and its regulatory influence on the expression of nosZ, which encodes nitrous oxide reductase.

The procedure involves separating RNA samples by size using gel electrophoresis, transferring them to a solid support membrane, and then hybridizing the membrane with a labeled probe specific to the RNA of interest. The intensity of the hybridization signal is proportional to the amount of the target RNA in the sample.

In the context of NosR research, Northern blotting has been used to demonstrate the presence of a monocistronic mRNA transcript for nosZ. This analysis revealed that in wild-type strains of denitrifying bacteria, a nosZ transcript is readily detectable. However, in a nosR null mutant, this transcript is absent. Complementation of the nosR mutant with a functional nosR gene restores the transcription of nosZ. These findings provide direct evidence that NosR is essential for the expression of the nosZ gene at the transcriptional level. Furthermore, Northern blot analysis can be used to assess how different environmental conditions, such as the presence or absence of oxygen, affect the transcription of nosR and nosZ.

Quantitative Reverse Transcription PCR (qRT-PCR)

Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive and specific technique for quantifying gene expression. It works by first reverse transcribing RNA into complementary DNA (cDNA) and then amplifying the cDNA using PCR. The amount of amplified product is measured in real-time using fluorescent dyes or probes.

In research related to NosR, qRT-PCR is a powerful tool to measure the transcript levels of the nosZ gene, which is regulated by NosR. This method allows for the precise quantification of changes in nosZ mRNA levels under different experimental conditions or in different genetic backgrounds (e.g., wild-type vs. nosR mutant strains).

Studies utilizing qRT-PCR have provided quantitative data on the abundance of nosZ transcripts in various environments. For example, it can be used to determine the copy number of nosZ genes and transcripts in soil samples, providing insights into the population of denitrifying bacteria and their activity. In laboratory settings, qRT-PCR can be employed to measure the fold-change in nosZ expression in response to the presence of nitrous oxide or other nitrogen oxides. This technique is crucial for dissecting the regulatory network in which NosR participates and for understanding how environmental signals are translated into changes in gene expression for the denitrification pathway.

Table 2: Representative Applications of qRT-PCR in NosR-related Research

Target Gene Organism/Sample Type Research Question Typical Finding
nosZ Soil samples Quantify the abundance of denitrifying bacteria Copy numbers ranging from 10^5 to 10^7 per gram of dry soil.
nosZ Bacterial cultures Effect of NosR on nosZ expression Significant decrease in nosZ transcripts in nosR mutants.
nosZ Bacterial cultures Response to environmental stimuli (e.g., N₂O) Upregulation of nosZ expression in the presence of N₂O.

Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in a sample. This method involves separating proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

This technique has been essential in confirming the expression of the this compound and in studying its characteristics. For instance, His-tagged versions of NosR have been expressed and purified, and their identity and size (approximately 75 kDa) have been confirmed by Western blotting using anti-His antibodies. This approach is also critical for verifying the successful expression of recombinant NosR derivatives in mutant strains used for functional studies.

Furthermore, Western blotting is used to assess the downstream effects of NosR on the synthesis of the NosZ protein. Crude extracts from cells grown under different conditions (e.g., aerobic vs. denitrifying) can be analyzed to show that the expression of NosZ is dependent on both the presence of a functional NosR and the appropriate anaerobic conditions. In nosR mutant strains, the NosZ protein is typically not detected, and its synthesis is restored upon complementation with a functional nosR gene. This provides strong evidence for the regulatory role of NosR in NosZ protein expression.

Mass Spectrometry-based Proteomics and Interactomics

Mass spectrometry-based proteomics is a powerful approach for the large-scale identification and quantification of proteins in a complex sample. In the context of NosR research, these techniques can be used to understand the global cellular response to the presence and activity of the nitrous oxide reduction system, which is regulated by NosR.

Proteomic analyses, often involving the separation of proteins followed by mass spectrometric identification of the resulting peptides, can reveal changes in the abundance of numerous proteins in response to different conditions, such as the presence or absence of nitrous oxide. For example, time-course proteomic mass spectrometry can be used to analyze how the proteome of a denitrifying organism changes in response to the addition of N₂O. Such studies have shown that while many denitrification-related proteins are constitutively expressed, the expression of proteins involved in electron transport to NosZ can be upregulated.

Interactomics, a sub-field of proteomics, aims to identify protein-protein interactions. Mass spectrometry is a key technology for interactome studies. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) can be used to identify proteins that interact with NosR. In such an experiment, a tagged version of NosR would be used as "bait" to pull down its interacting partners from a cell lysate. The interacting proteins are then identified by mass spectrometry. Identifying the interaction partners of NosR is crucial for elucidating the complete electron transport chain to nitrous oxide reductase and for understanding the full scope of its regulatory functions.

Functional Assays in vivo and in vitro

Functional assays are pivotal in elucidating the biological role of the this compound. These experimental approaches, conducted on whole living cells (in vivo) or with isolated cellular components (in vitro), have been instrumental in defining NosR's essential function in the process of nitrous oxide (N₂O) respiration.

Whole-cell N₂O Reduction Activity Measurements

Whole-cell assays provide a physiological context for understanding protein function, revealing how a protein operates within the complex, integrated network of a living organism. In the study of NosR, these assays have consistently demonstrated its indispensable role in the in vivo reduction of N₂O.

A primary method for measuring whole-cell N₂O reduction involves monitoring the consumption of N₂O from the headspace of a sealed container housing a bacterial culture. This is typically accomplished using gas chromatography, a technique that separates and quantifies gaseous components. In these experiments, wild-type bacterial strains capable of denitrification exhibit a time-dependent decrease in N₂O concentration. However, mutant strains in which the nosR gene has been deleted or knocked out show a complete loss of N₂O respiration capability nih.govresearchgate.net. This "Nos-minus" phenotype, characterized by the inability to reduce N₂O, is a key piece of evidence for NosR's function.

Another approach involves spectrophotometrically monitoring the redox state of cellular components, such as c-type cytochromes, which are involved in the electron transport chain leading to N₂O reductase (NosZ). In wild-type cells, the addition of N₂O leads to the oxidation of these cytochromes as they donate electrons for N₂O reduction. This change can be measured by recording shifts in light absorption at specific wavelengths (e.g., 552 nm) copernicus.org. In nosR mutant cells, this response is absent, further confirming that NosR is essential for the electron flow to NosZ in vivo.

Interestingly, while the deletion of nosR or its partner protein, NosX, abolishes whole-cell N₂O reduction, the N₂O reductase enzyme (NosZ) isolated from these mutant cells can still be catalytically active when assayed in vitro with artificial electron donors researchgate.netcopernicus.orgresearchgate.netnih.gov. This crucial finding indicates that NosR is not required for the synthesis or the assembly of the copper centers within the NosZ enzyme itself. Instead, its role is tied to maintaining the catalytic cycle of NosZ within the cellular environment, likely by facilitating electron donation from the native physiological electron transport chain or by playing a role in redox activation nih.gov.

Table 1: Comparison of N₂O Reduction Activity in Wild-Type vs. nosR Mutant Strains

Strain TypeWhole-Cell N₂O Reduction (in vivo)Isolated NosZ Activity (in vitro)Phenotype
Wild-TypeActiveActiveNos+ (N₂O reducing)
ΔnosR MutantInactiveActiveNos- (N₂O non-reducing)

Enzyme Kinetic Studies of Related Components (e.g., ApbE)

The function of NosR is post-translationally dependent on its maturation by other enzymes. Key among these is the flavinyl transferase ApbE, or its homolog NosX in some species researchgate.netresearchgate.netnih.gov. ApbE is responsible for the covalent attachment of a flavin mononucleotide (FMN) cofactor to a conserved threonine residue in the periplasmic domain of NosR asm.org. This modification is critical, as the flavin cofactor is presumed to be directly involved in the electron transfer functions of NosR.

Kinetic studies of the ApbE-catalyzed flavin transfer have provided significant insights into this maturation process. The activity of ApbE can be monitored using a spectrophotometric method that leverages the different absorbance spectra of free flavin adenine (B156593) dinucleotide (FAD), the substrate for the reaction, and the FMN product covalently bound to the target protein nih.gov.

Enzyme kinetic analyses of ApbE from Vibrio cholerae have revealed that the flavin transfer follows a Random Bi Bi sequential mechanism nih.govnih.gov. This indicates that the enzyme forms a ternary complex with both of its substrates (FAD and the apo-protein target) before the catalytic reaction occurs, rather than a Ping-Pong mechanism where one product is released before the second substrate binds. The reaction is also dependent on the presence of divalent cations, with magnesium (Mg²⁺) being the most effective cofactor asm.orgyoutube.com.

Studies on ApbE mutants have helped to identify key catalytic residues. For example, mutation of the highly conserved His-257 residue in V. cholerae ApbE to either glycine (H257G) or threonine (H257T) leads to a significant decrease in the enzyme's turnover rate (kcat) and a substantial increase in the Michaelis constant (Km) for both FAD and the protein substrate nih.gov. This demonstrates that the His-257 residue plays a direct and crucial role in both substrate binding and the catalytic step of flavin transfer nih.gov.

Table 2: Selected Kinetic Parameters for Wild-Type and Mutant ApbE from Vibrio cholerae

Enzyme VariantParameterValueSubstrate
Wild-TypeKm0.5 ± 0.1 µMFAD
Km9.1 ± 1.0 µMNqrC (Protein Substrate)
H257G MutantKm1.5 ± 0.2 µMFAD
Km128 ± 15 µMNqrC (Protein Substrate)
H257T MutantKm2.2 ± 0.3 µMFAD
Km150 ± 19 µMNqrC (Protein Substrate)

Data adapted from studies on V. cholerae ApbE with its native protein substrate, NqrC.

Structural Biology Techniques (Cryo-EM, NMR, X-ray Crystallography) (Inferred for protein complexes)

The determination of the three-dimensional structure of proteins at atomic resolution is fundamental to understanding their mechanism of action. The primary techniques for this are X-ray crystallography, cryogenic electron microscopy (Cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy. However, obtaining high-resolution structural data for the complete this compound has proven to be exceptionally challenging, and as of now, no complete structure has been deposited in the Protein Data Bank.

The difficulties stem from NosR's nature as a polytopic integral membrane protein nih.gov. Such proteins are embedded within the lipid bilayer of the cell membrane, making them notoriously difficult to extract, purify, and stabilize in a form suitable for crystallization, a prerequisite for X-ray crystallography nih.govresearchgate.netnih.gov. The presence of both structured domains and flexible linkers within a membrane environment also complicates structural analysis by Cryo-EM and NMR.

Despite these challenges, structural information about NosR's domains has been inferred from bioinformatics and biochemical data. NosR is known to be an iron-sulfur flavoprotein with distinct domains on opposite sides of the cytoplasmic membrane nih.govasm.org. It possesses a periplasmic FMN-binding domain and a C-terminal cytoplasmic domain containing two [4Fe-4S] iron-sulfur clusters asm.org.

While a structure for NosR itself is unavailable, these structural biology techniques have been successfully applied to related components of the denitrification pathway, offering insights into the broader protein machinery. For instance, the X-ray crystal structure of ApbE, the flavinyl transferase that matures NosR, has been solved, revealing the architecture of its FAD-binding and catalytic sites asm.org. Likewise, the structure of NosL, a copper chaperone involved in the assembly of the NosZ enzyme, was determined by X-ray crystallography asm.org.

The application of these powerful techniques to NosR, likely in complex with its interaction partners such as ApbE or components of the electron transport chain, remains a significant goal in the field.

X-ray Crystallography : This technique requires the protein to be in a highly ordered, crystalline form wikipedia.orglibretexts.org. For a membrane protein like NosR, this would likely involve sophisticated techniques such as in meso crystallization (lipid cubic phase), which provides a more native-like environment nih.govresearchgate.net.

Cryo-EM : This method is increasingly used for large protein complexes and membrane proteins that resist crystallization nih.govyoutube.com. Single-particle analysis using Cryo-EM could potentially capture the structure of NosR within a native-like lipid nanodisc, possibly in complex with other proteins.

NMR Spectroscopy : While challenging for large, membrane-embedded proteins, NMR is uniquely suited for studying protein dynamics in a solution-like state youtube.comnih.gov. It could be applied to study the structure and dynamics of isolated soluble domains of NosR, such as its periplasmic FMN-binding domain or its cytoplasmic iron-sulfur cluster domain. Paramagnetic NMR techniques are particularly powerful for probing the environment around metal centers like iron-sulfur clusters copernicus.orgnih.govnih.gov.

Future structural studies, likely employing a combination of these techniques, will be essential to fully delineate the molecular mechanisms by which NosR facilitates electron transfer and supports N₂O respiration.

Emerging Research Directions and Future Perspectives

Elucidation of Detailed Electron Transfer Pathways and Mechanisms

NosR is recognized as a novel transmembrane iron-sulfur flavoprotein essential for nitrous oxide respiration. nih.gov Its structure, featuring redox centers positioned on opposite sides of the cytoplasmic membrane, suggests a complex role in electron transport. asm.org Future research is geared towards mapping the precise pathways of electron transfer to the terminal enzyme, nitrous oxide reductase (NosZ).

A key area of investigation is the function of its distinct domains. NosR contains a periplasmic domain with a covalently bound flavin cofactor, likely flavin mononucleotide (FMN), and a C-terminal domain in the cytoplasm that resembles bacterial ferredoxins with iron-sulfur clusters. asm.orgnih.govresearchgate.net Deletion of the flavin-binding domain results in a phenotype characteristic of an electron donor mutant, where catalytically active NosZ is produced but whole-cell N₂O reduction is abolished. asm.org This indicates NosR has a direct or indirect redox role in supporting the catalytic activity of mature NosZ in vivo. nih.govasm.org

Putative functions currently under investigation include direct electron donation to NosZ or transfer via an intermediate carrier, such as cytochrome c or other copper proteins. asm.orgresearchgate.net The protein also contains conserved CX₃CP motifs that are crucial for N₂O respiration. nih.gov Understanding how electrons are shuttled from a donor, potentially the quinone pool, across the membrane via the flavin and iron-sulfur centers to NosZ is a primary goal. nih.gov The observation that some bacteria like Wolinella succinogenes lack nosR but possess a NosZ with a fused c-type cytochrome domain suggests alternative electron transfer strategies have evolved, further highlighting the need to clarify the specific mechanism involving NosR. asm.org

Table 1: Functional Domains and Redox Centers of NosR

Domain/CenterLocationPutative FunctionKey Features
Flavin-binding domainPeriplasmicElectron transferCovalently bound flavin (likely FMN) asm.orgresearchgate.net
Iron-sulfur domainCytoplasmicElectron transferResembles 2[4Fe-4S] bacterial ferredoxins nih.govresearchgate.net
Transmembrane helicesIntegral membraneStructural anchor, potential role in electron/proton transportAt least seven membrane-spanning segments nih.gov
Conserved CX₃CP motifsC-terminal to TM4 and TM6Essential for N₂O respirationCysteine residues critical for function nih.gov

Structural Resolution of NosR in Isolation and in Complexes

A complete high-resolution structure of the full-length NosR protein has yet to be determined, representing a significant knowledge gap. Hydropathy analysis predicts it to be an integral membrane protein with at least seven transmembrane segments. nih.gov This complex, polytopic nature presents challenges for crystallization and structural studies. nih.govresearchgate.net

Future research aims to resolve the three-dimensional structure of NosR using techniques like X-ray crystallography and cryo-electron microscopy. wikipedia.org Obtaining a high-resolution structure would be invaluable for understanding the spatial arrangement of its redox cofactors—the periplasmic flavin and the cytoplasmic iron-sulfur clusters. asm.org This would provide critical insights into the mechanism of transmembrane electron transfer.

Furthermore, resolving the structure of NosR in complex with its interaction partners is a key objective. This includes potential complexes with NosZ, to elucidate the mechanism of electron donation, and with regulatory proteins that control its expression. Structural data on how different domains, such as the periplasmic flavin-binding domain and the C-terminal Fe-S domain, are spatially organized is essential for a complete functional understanding. researchgate.net Genetic manipulation studies have already shown that deletions or modifications in these domains impair N₂O respiration, underscoring the importance of their structural integrity. nih.gov

Comprehensive Understanding of nosR Gene Regulation Networks

NosR is not only involved in the electron transport chain but is also a crucial regulatory component for the expression of nitrous oxide reductase. nih.gov The nosR gene is typically located upstream of nosZ and is essential for its transcription. nih.gov Research is now focused on unraveling the complete network of regulatory interactions governing nosR expression and, in turn, its control over the denitrification pathway.

The expression of nosR itself is controlled by other regulators. In Pseudomonas stutzeri, its expression depends on the transcription factor DnrD, which is part of the Crp-Fnr family of regulators and responds to nitric oxide (NO). asm.org Indirect evidence also points to the involvement of the transcriptional regulator Fnr. nih.gov In other bacteria, such as Paracoccus denitrificans, NosR has been identified as a transcriptional repressor for nitric oxide reductase (nor) and nitrous oxide reductase (nos) genes. nih.gov

A comprehensive understanding requires mapping the upstream signals (e.g., oxygen, nitrate (B79036), nitrite (B80452), nitric oxide) and the hierarchy of transcription factors that converge to control nosR expression. nih.gov Furthermore, NosR has been shown to be necessary for the expression of the nosD operon, which encodes proteins for the biosynthesis of the copper centers in NosZ. asm.orgresearchgate.net Elucidating how NosR coordinates the expression of the reductase apoenzyme (nosZ) with the machinery for its maturation (nosDFYL) is a key area for future studies.

Table 2: Known Regulatory Interactions Involving NosR

Regulated Gene/OperonOrganismRole of NosRUpstream Regulator of nosR
nosZPseudomonas stutzeriEssential for expressionDnrD, Fnr asm.orgnih.gov
nosD operonPseudomonas stutzeriRequired for transcriptionDnrD asm.orgresearchgate.net
nor and nos genesParacoccus denitrificansTranscriptional repressor-

Investigation of NosR in Diverse Microbial Ecosystems

Microbes capable of N₂O reduction are found in a wide array of environments, from soils to aquatic ecosystems. frontiersin.org The genetic and functional diversity of the nitrous oxide reductase system, including nosR, across these ecosystems is an area of active investigation. While much of the foundational research on NosR has been conducted in model organisms like Pseudomonas stutzeri, its role and prevalence in other, less-studied microorganisms are not well understood. nih.govnih.gov

Future research will likely employ metagenomic and metaproteomic approaches to study nosR genes and this compound expression directly in environmental samples. ornl.gov This will help to identify novel variants of NosR and understand how its function might be adapted to different environmental conditions, such as varying oxygen levels, pH, and nutrient availability. frontiersin.org For instance, understanding the distribution and diversity of organisms containing the nos gene cluster, including nosR, is crucial for assessing the N₂O sink capacity of different ecosystems. frontiersin.org Investigating the microbial communities in environments like alpine wetlands or agricultural soils can reveal how factors like precipitation and land use affect the abundance and activity of nosZ- and nosR-containing denitrifying communities. frontiersin.org This ecological perspective is vital for building accurate biogeochemical models of the nitrogen cycle. frontiersin.orglongdom.org

Implications for Environmental Bioremediation and N₂O Mitigation Strategies

Nitrous oxide is a potent greenhouse gas and a major contributor to the depletion of stratospheric ozone. fourwaves.comuea.ac.uk The only known biological process that consumes N₂O is its reduction to harmless dinitrogen (N₂), a reaction catalyzed by the NosZ enzyme. frontiersin.orgfourwaves.com As NosR is essential for this process in many bacteria, it represents a key target for strategies aimed at mitigating N₂O emissions. nih.govnih.gov

Emerging research is exploring ways to enhance the activity of the N₂O reductase system in environmental and agricultural settings. This could involve managing microbial communities to favor organisms with a complete and highly active denitrification pathway, including NosR. A deeper understanding of the regulation of the nos gene cluster could lead to strategies for upregulating the expression of NosR and NosZ in soil bacteria, thereby increasing the soil's capacity to act as an N₂O sink. nih.gov

Furthermore, the components of the N₂O reduction system are being explored for biotechnological applications. For example, there is research into expressing bacterial nitrous oxide reductase in transgenic plants to create a novel sink for atmospheric N₂O. fourwaves.com A thorough understanding of the role of accessory proteins like NosR in the assembly and function of a catalytically active NosZ enzyme is critical for the success of such bioengineering efforts. fourwaves.com By identifying factors that limit NosR function or expression in key environments, targeted interventions could be developed to reduce net N₂O emissions from major sources like agriculture. ornl.govnih.gov

Q & A

Q. What is the primary functional role of NosR in bacterial denitrification, and what experimental approaches are used to validate its activity?

NosR is a membrane-bound flavoprotein critical for electron transfer to nitrous oxide reductase (NosZ) during denitrification. It contains Fe-S clusters and FMN cofactors, enabling low-potential electron transfer from cytoplasmic donors to periplasmic NosZ . Methodological validation includes:

  • Inhibitor experiments : Blocking quinone pools (e.g., using HQNO) to confirm NosR’s independence from the Qcr system .
  • Genomic analysis : Comparing nos gene clusters (e.g., nosR-Z-D-F-Y-L) across species like Paracoccus denitrificans to infer conserved functional roles .
  • Spectroscopic assays : Detecting Fe-S cluster integrity via EPR or UV-vis spectroscopy under anaerobic conditions.

Q. How do researchers analyze the structural and functional relationships between NosR and other proteins in the nos gene cluster?

NosR interacts with NosZ (the terminal reductase), NosX (a periplasmic flavoprotein), and the NosDYF transporter complex. Key methods include:

  • Co-immunoprecipitation : Validating physical interactions between NosR and NosX in P. denitrificans membrane fractions .
  • ATPase activity assays : Testing NosDYF’s role in Cu delivery to NosZ via ATP hydrolysis-coupled transport .
  • Mutagenesis studies : Deleting nosR to observe disrupted electron flow to NosZ, measured via nitrous oxide (N₂O) accumulation .

Q. What genomic data analysis methods are employed to compare nosR orthologs across bacterial species?

Comparative genomics tools are used to identify conserved motifs and regulatory elements:

  • BLAST/Clustal Omega : Aligning nosR sequences to detect conserved Fe-S/FMN-binding domains .
  • Phylogenetic analysis : Reconstructing evolutionary relationships among nos clusters in denitrifiers (e.g., Pseudomonas vs. Paracoccus) .
  • Promoter region analysis : Identifying upstream regulatory sequences (e.g., FNR-binding sites) using tools like MEME Suite .

Advanced Research Questions

Q. What experimental challenges arise when studying NosR’s electron transfer pathway, and how are they addressed?

Challenges include membrane localization, oxygen sensitivity of Fe-S clusters, and overlapping electron transport systems. Solutions involve:

  • Anaerobic protein purification : Using gloveboxes and reducing agents (e.g., dithionite) to maintain NosR’s redox state .
  • Cryo-EM/XR crystallography : Resolving NosR’s transmembrane structure in lipid nanodiscs to capture conformational changes during electron transfer .
  • Flux balance analysis : Modeling electron partitioning between NosR and alternative pathways (e.g., cytochrome bc₁ complex) under varying O₂/N₂O conditions .

Q. How can contradictions in functional data about NosR’s role in Cu delivery to NosZ be resolved?

Discrepancies arise from studies suggesting NosL (a Cu-binding lipoprotein) vs. NosDYF as primary Cu transporters. Methodological strategies include:

  • Metal quantification : Using ICP-MS to compare Cu levels in nosL vs. nosDYF knockout strains .
  • Heterologous expression : Expressing nos clusters in E. coli (lacking native Cu transporters) to isolate NosDYF’s contribution .
  • Crosslinking-mass spectrometry : Mapping Cu-binding sites on NosZ in the presence/absence of NosR .

Q. What multi-technique approaches are recommended for elucidating NosR’s redox-dependent conformational changes?

Integrate structural, spectroscopic, and computational methods:

  • Time-resolved FTIR : Capturing FMN redox state transitions during electron transfer .
  • Molecular dynamics simulations : Modeling Fe-S cluster flexibility in response to membrane potential changes .
  • DEER spectroscopy : Measuring distances between Fe-S clusters and FMN in different redox states .

Methodological Resources

  • Protein databases : UniProt and InterPro for domain annotations .
  • Spectroscopy tools : EPR for Fe-S cluster analysis; Synchrotron XAS for metal coordination studies .
  • Genomic tools : RAST for nos cluster annotation; STRING for interaction networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.